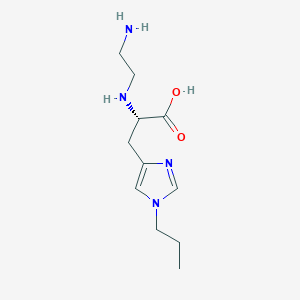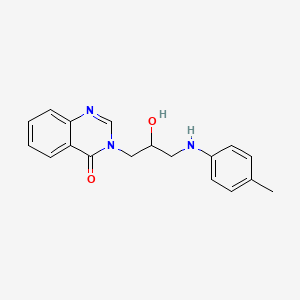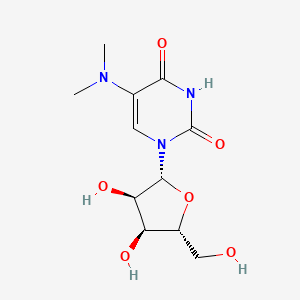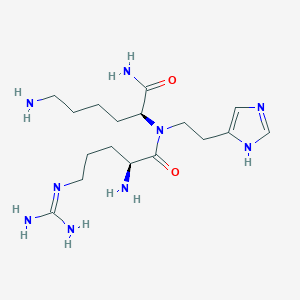
2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a chloromethyl dioxolane moiety, and a substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidinone ring.
Introduction of the Chloromethyl Dioxolane Moiety: This is achieved through a nucleophilic substitution reaction where a chloromethyl group is introduced to the dioxolane ring.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with the butyl and amino groups through a series of substitution reactions, often using reagents like alkyl halides and amines.
Final Coupling: The final step involves coupling the substituted phenyl ring with the pyrimidinone core under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the amino or methyl groups using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the pyrimidinone ring or the chloromethyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-chlorobenzophenone: A simpler compound with a similar amino and chloromethyl substitution pattern.
2-Amino-5-chloro-3-methylbenzoic acid: Shares the amino and chloromethyl groups but has a different core structure.
2-Amino-5-methylthiazole: Contains an amino and methyl group but has a thiazole ring instead of a pyrimidinone core.
Uniqueness
What sets 2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one apart is its complex structure, which combines multiple functional groups and a unique core. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
2499-42-5 |
|---|---|
Formule moléculaire |
C22H31ClN4O3 |
Poids moléculaire |
435.0 g/mol |
Nom IUPAC |
2-amino-5-[3-[4-[4-[2-(chloromethyl)-1,3-dioxolan-2-yl]butyl]anilino]propyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H31ClN4O3/c1-16-19(20(28)27-21(24)26-16)6-4-12-25-18-9-7-17(8-10-18)5-2-3-11-22(15-23)29-13-14-30-22/h7-10,25H,2-6,11-15H2,1H3,(H3,24,26,27,28) |
Clé InChI |
QPOFEIBHCNZBFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)CCCCC3(OCCO3)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


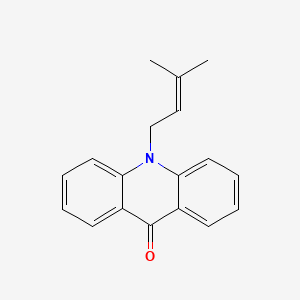

![9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924427.png)

